molecular formula C15H17N3O B7501732 (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone

(1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone

Cat. No. B7501732
M. Wt: 255.31 g/mol
InChI Key: YDRQSJGQNACABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone, also known as BPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. BPMP belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

(1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has been found to exhibit potential applications in medical research. It has been shown to inhibit the activity of certain enzymes such as cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3β (GSK3β), which are involved in the regulation of various cellular processes. (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has also been found to inhibit the growth of cancer cells and induce cell death in vitro. Moreover, (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

(1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone exerts its effects by binding to the active site of CDK5 and GSK3β, thereby inhibiting their activity. CDK5 and GSK3β are involved in the regulation of various cellular processes such as cell cycle progression, apoptosis, and gene expression. By inhibiting the activity of these enzymes, (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone can modulate these processes and exert its effects.
Biochemical and Physiological Effects:
(1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro. Moreover, (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has also been found to modulate the expression of various genes involved in cellular processes such as apoptosis and inflammation.

Advantages and Limitations for Lab Experiments

(1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed using various analytical techniques. Moreover, (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to exhibit potent inhibitory activity against CDK5 and GSK3β, making it a useful tool for studying the role of these enzymes in various cellular processes. However, (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone also has some limitations. It has been found to have low solubility in water, which can make it difficult to use in certain assays. Moreover, (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has been found to exhibit some degree of toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone. One potential direction is to investigate its effects on other enzymes involved in cellular processes such as apoptosis and gene expression. Another potential direction is to investigate its potential applications in the treatment of other diseases such as cancer and diabetes. Moreover, further research is needed to understand the mechanism of action of (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone and its effects on cellular processes in more detail. Overall, (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has significant potential for medical research and warrants further investigation.

Synthesis Methods

(1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone can be synthesized through a multi-step process involving the reaction of 1-benzylpyrazole-4-carbaldehyde with pyrrolidine in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as sodium borohydride to yield (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

(1-benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15(17-8-4-5-9-17)14-10-16-18(12-14)11-13-6-2-1-3-7-13/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRQSJGQNACABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone

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